![molecular formula C12H12O B2609787 Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one CAS No. 82732-34-1](/img/structure/B2609787.png)
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one
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Overview
Description
“Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one” is a chemical compound with the CAS Number: 82732-34-1 . It has a molecular weight of 172.23 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is “(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one” and its InChI Code is "1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1" .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 172.23 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of specific molecules, including cyclobutane derivatives like our compound, as qubits (quantum bits) in quantum computers. These qubits can store and manipulate information in superposition states, enabling powerful quantum algorithms for tasks such as factoring large numbers, simulating quantum systems, and optimizing complex problems .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKZLZZQKCGXSW-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one |
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